CID 78062575
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “CID 78062575” is a chemical entity with unique properties and applications. This compound has garnered attention in various fields of scientific research due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062575 involves specific reaction conditions and reagents. The preparation methods typically include multi-step organic synthesis, where the compound is built up from simpler starting materials through a series of chemical reactions. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process often includes purification steps such as crystallization, distillation, or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78062575 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized forms of the compound, while reduction can produce different reduced derivatives.
Wissenschaftliche Forschungsanwendungen
CID 78062575 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in biochemical assays and studies involving enzyme interactions.
Medicine: this compound has potential therapeutic applications and is studied for its effects on biological systems.
Industry: The compound is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which CID 78062575 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors in biological systems, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 78062575 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with structural similarities but different biological activities.
CID 5479530: A cephalosporin used in various therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique set of reactions it undergoes. This uniqueness makes it valuable for particular applications in research and industry.
Eigenschaften
Molekularformel |
C9H21BSi3 |
---|---|
Molekulargewicht |
224.33 g/mol |
InChI |
InChI=1S/C9H21BSi3/c1-11-7-4-10(5-8-12-2)6-9-13-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
OJMZDMGKZFIWMY-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC[Si]C)(CC[Si]C)CC[Si]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.